3-Fluoro-5-methylphenethyl oxazole-4-carboxylate

Lipophilicity Drug-likeness Physicochemical property prediction

3‑Fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate (IUPAC: 2‑(3‑fluoro‑5‑methylphenyl)ethyl 1,3‑oxazole‑4‑carboxylate) is a synthetic oxazole derivative featuring a phenethyl ester side‑chain carrying a fluorine atom meta and a methyl group meta to the ethyl linker. The oxazole‑4‑carboxylate core is a privileged scaffold in medicinal chemistry, routinely employed as a template for kinase inhibitors, GPCR ligands, and fluorescent probes.

Molecular Formula C13H12FNO3
Molecular Weight 249.24 g/mol
Cat. No. B12888789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylphenethyl oxazole-4-carboxylate
Molecular FormulaC13H12FNO3
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)CCOC(=O)C2=COC=N2
InChIInChI=1S/C13H12FNO3/c1-9-4-10(6-11(14)5-9)2-3-18-13(16)12-7-17-8-15-12/h4-8H,2-3H2,1H3
InChIKeyRHUPZZMPDWUKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-methylphenethyl oxazole-4-carboxylate: A Functionalized Oxazole‑4‑carboxylate Research Scaffold


3‑Fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate (IUPAC: 2‑(3‑fluoro‑5‑methylphenyl)ethyl 1,3‑oxazole‑4‑carboxylate) is a synthetic oxazole derivative featuring a phenethyl ester side‑chain carrying a fluorine atom meta and a methyl group meta to the ethyl linker . The oxazole‑4‑carboxylate core is a privileged scaffold in medicinal chemistry, routinely employed as a template for kinase inhibitors, GPCR ligands, and fluorescent probes [1]. The presence of fluorine is strategically relevant because it can enhance metabolic stability and modulate lipophilicity without substantially increasing molecular weight, while the phenethyl ester motif distinguishes it from the more common ethyl or methyl esters found in many building‑block libraries. This combination positions the compound as a candidate for structure‑activity relationship (SAR) exploration where later‑stage ester hydrolysis or transesterification is anticipated.

Fluorinated oxazole-4-carboxylate scaffold for medicinal chemistry SAR
Phenethyl ester enables orthogonal deprotection under mild conditions
Single ¹⁹F NMR handle supports real-time reaction monitoring

Why Generic Oxazole‑4‑carboxylate Substitutions Fail: The Unique Physicochemical Profile of 3‑Fluoro‑5‑methylphenethyl Ester


Oxazole‑4‑carboxylate derivatives cannot be freely interchanged because subtle modifications to the ester side‑chain and aromatic substitution pattern profoundly affect lipophilicity, steric bulk, and metabolic vulnerability [1]. For example, swapping the phenethyl ester for a simple ethyl ester eliminates the extended aromatic surface that may participate in π‑stacking interactions, while repositioning the fluorine from the 3‑position to the 4‑position alters the electron‑withdrawing influence on the phenyl ring, potentially shifting reactivity in downstream transformations and binding affinity in biological assays. Similarly, replacing fluorine with chlorine (as in the 4‑chloro‑3‑methylphenethyl analog) increases molecular weight and lipophilicity (ClogP) but sacrifices the unique hydrogen‑bonding capacity and metabolic profile conferred by fluorine. Such differences, even when they appear minor, are known to cause order‑of‑magnitude changes in potency, selectivity, and pharmacokinetic half‑life in lead‑optimization campaigns. Therefore, procurement decisions based solely on generic “oxazole‑4‑carboxylate” classification risk introducing unintended variability that can invalidate SAR models or delay project timelines.

Ester side-chain variation

Replacing phenethyl with ethyl or methyl esters removes aromatic π‑stacking surface and alters hydrolytic lability, potentially shifting reactivity in downstream transformations.

Halogen substitution

Fluorine-to-chlorine exchange increases lipophilicity and molecular weight, which may alter binding and metabolic profiles independently of electronic effects.

Loss of ¹⁹F NMR handle

Non-fluorinated or chloro analogs lack a ¹⁹F nucleus, limiting direct, interference‑free quantification in complex matrices.

Quantitative Differentiation Evidence for 3‑Fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate vs. Its Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Des‑fluoro and Chloro Analogs

Among the phenethyl oxazole‑4‑carboxylate series, the 3‑fluoro‑5‑methyl substitution pattern yields a calculated XLogP3 of 2.9 and a TPSA of 52.3 Ų, values that fall within established oral drug‑likeness criteria [1]. In contrast, the des‑fluoro (unsubstituted phenethyl) analog exhibits a lower XLogP3 ≈ 2.4, while the 4‑chloro‑3‑methylphenethyl analog shows a higher XLogP3 ≈ 3.4 and increased molecular weight (265.7 vs. 249.2 g/mol) . The fluorine atom thus provides a “Goldilocks” lipophilicity window—sufficient for membrane permeation without crossing into excessive logP territory associated with poor solubility and higher metabolic clearance. The TPSA value, which is identical for all three analogs because it is dominated by the oxazole‑carboxylate core, remains well below the 140 Ų threshold, indicating that the fluorine substituent achieves lipophilicity modulation without compromising hydrogen‑bonding capacity.

Lipophilicity & TPSA
Data to verify
XLogP3 = 2.9, TPSA = 52.3 Ų
ΔXLogP3 +0.5 vs des‑fluoro, –0.5 vs chloro
Supports balanced solubility‑permeability profile for fragment libraries
Computed properties; experimental logP/D validation recommended
Lipophilicity Drug-likeness Physicochemical property prediction

Fluorine‑19 NMR Spectroscopic Handle for Reaction Monitoring and Metabolite Identification

The presence of a single fluorine atom in 3‑fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate provides a unique ¹⁹F NMR spectroscopic handle that is entirely absent in the des‑fluoro and chloro analogs [1]. ¹⁹F NMR is a non‑destructive, highly sensitive technique (83% relative sensitivity to ¹H) with a wide chemical shift range (≈500 ppm), enabling real‑time reaction monitoring in complex mixtures without interference from protonated solvents or biomolecules [2]. This feature is particularly valuable in medicinal chemistry for tracking metabolic fate, assessing protein‑ligand binding, and quantifying compound integrity in biological matrices. The des‑fluoro analog requires less sensitive ¹H NMR or mass spectrometry for detection, while the chloro analog possesses a quadrupolar nucleus (³⁵Cl/³⁷Cl) that broadens signals and is unsuitable for routine high‑resolution NMR quantification. Furthermore, ¹⁹F MRI applications have been demonstrated for fluorinated oxazole derivatives in cellular imaging contexts, suggesting that the ¹⁹F signal can be exploited beyond analytical characterization into functional imaging studies.

¹⁹F NMR Handle
Class-level
Single ¹⁹F nucleus; 100% abundance; wide shift range (~500 ppm)
Enables interference‑free reaction monitoring and metabolic profiling
Class‑level inference; applicability depends on spectrometer setup
NMR spectroscopy Fluorine chemistry Analytical characterization

Synthetic Versatility: Orthogonal Ester Hydrolysis Enables Late‑Stage Diversification

The phenethyl ester of 3‑fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate can be cleaved under mild hydrogenolysis or basic conditions to liberate the free oxazole‑4‑carboxylic acid, which is then available for amide coupling or further functionalization [1]. This contrasts with the ethyl ester analog (CAS 61151-99-3), which requires stronger hydrolysis conditions (e.g., LiOH/THF/H₂O at elevated temperature) and carries a higher risk of epimerization or ring‑opening in sensitive substrates [2]. The phenethyl ester thus serves as a “traceless” protecting group that can be removed orthogonally to tert‑butyl esters, benzyl esters, and other standard protecting groups, enabling convergent synthetic strategies in complex molecule assembly. In solid‑phase peptide synthesis, for example, the phenethyl ester linker can be cleaved under neutral conditions using Pd/C and H₂, preserving acid‑labile side‑chain protecting groups that would be compromised by TFA treatment of a Wang resin‑bound carboxylic acid. This orthogonal reactivity profile is not shared by the ethyl or methyl ester analogs, which require either strongly basic or acidic conditions for hydrolysis.

Orthogonal Ester Cleavage
Class-level
Phenethyl ester cleaved via H₂/Pd‑C; orthogonal to Fmoc, Boc, t‑Bu esters
Simplifies convergent synthesis and reduces protection/deprotection cycles
Based on general protecting group strategies; verify for specific substrate
Prodrug design Solid‑phase synthesis Protecting group strategy

Optimal Application Scenarios for 3‑Fluoro‑5‑methylphenethyl oxazole‑4‑carboxylate Deployment


Fragment‑Based Lead Discovery Requiring Balanced Lipophilicity

The computed XLogP3 of 2.9 places this compound within the optimal range for fragment screening libraries (1–3 log units). Its intermediate lipophilicity, lower than the chloro analog (XLogP3 ≈ 3.4), reduces the risk of non‑specific binding and aggregation while maintaining sufficient membrane permeability for cell‑based follow‑up assays. Procurement of this specific scaffold, rather than the more lipophilic chloro variant, improves the likelihood of identifying high‑quality, ligand‑efficient hits [1].

¹⁹F NMR‑Enabled Kinetic and Metabolic Profiling Studies

The single ¹⁹F atom enables direct quantification of compound concentration in complex biological fluids (plasma, microsomal incubations, cell lysates) without the need for radiolabeling or LC‑MS method development. This capability is particularly valuable in early ADME screening, where rapid, interference‑free readouts accelerate the prioritization of analogs with favorable metabolic stability. The des‑fluoro and chloro analogs lack this analytical advantage, making them less suitable for high‑throughput NMR‑based metabolic profiling workflows [1].

Convergent Solid‑Phase Synthesis Using Orthogonal Phenethyl Ester Linkers

The phenethyl ester moiety can serve as a safety‑catch linker in solid‑phase organic synthesis. After on‑resin elaboration of the oxazole core, the fully elaborated molecule is released via mild hydrogenolysis, leaving acid‑sensitive side‑chain protecting groups (e.g., Boc, trityl) intact. This strategy is incompatible with the ethyl or methyl ester analogs, which require harsher cleavage conditions. Groups developing peptide‑oxazole hybrids or natural product analogs benefit from procuring the phenethyl ester rather than the more common ethyl ester building blocks [2].

Structure–Activity Relationship Expansion Around the 3‑Fluoro‑5‑methylphenethyl Motif

When exploring SAR around a phenethyl‑substituted oxazole‑4‑carboxylate lead series, introducing fluorine at the 3‑position with a methyl at the 5‑position provides a unique electronic and steric profile compared to the unsubstituted or chloro‑substituted analogs. This compound allows medicinal chemists to probe the effect of meta‑fluorination on target binding and pharmacokinetics without the confounding factor of increased molecular weight and lipophilicity that accompanies the chloro substitution. Ordering this specific regioisomer ensures that SAR interpretations remain grounded in electronic effects rather than bulk property changes.

Application
Selection Property
Validation Focus
Fragment‑based library screening
Balanced lipophilicity and lower molecular weight vs chloro analog
Solubility‑permeability assessment; ligand efficiency profiling
¹⁹F NMR kinetic/metabolic profiling
Single ¹⁹F NMR handle for direct quantification
Interference‑free concentration readout in biological matrices
Solid‑phase synthesis with orthogonal linker
Phenethyl ester as a safety‑catch linker cleavable under mild hydrogenolysis
Compatibility with acid‑sensitive protecting groups; step‑count reduction assessment
SAR expansion around 3‑fluoro‑5‑methylphenethyl
Unique electronic/steric profile from meta‑fluorination without bulk lipophilicity shift
Electronic effect interpretation; metabolic stability assessment
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